2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran
Overview
Description
2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran is a complex organic compound characterized by the presence of a dichlorophenyl group, an aminobutyl chain, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran typically involves multiple steps, starting with the preparation of the dichlorophenyl intermediate. This intermediate is then subjected to a series of reactions, including amination and cyclization, to form the final product. Common reagents used in these reactions include dichlorophenyl isocyanate and various catalysts to facilitate the formation of the aminobutyl and tetrahydropyran structures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran has several scientific research applications:
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used as an intermediate in organic synthesis.
3,4-Dichloromethylphenidate: A stimulant drug related to methylphenidate.
Uniqueness
2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dichlorophenyl group, aminobutyl chain, and tetrahydropyran ring makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-4-(oxan-2-yloxy)butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO2/c16-13-5-4-11(9-14(13)17)12(10-18)6-8-20-15-3-1-2-7-19-15/h4-5,9,12,15H,1-3,6-8,10,18H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVWGQRMFAWWKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCC(CN)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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